N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Quinoline Core: The quinoline core is synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling of the Indole and Quinoline Cores: The indole and quinoline cores are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the coupled product with an appropriate amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced indole derivatives.
Substitution: Alkylated indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various receptors and enzymes, including G-protein-coupled receptors and kinases.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure but with an iodine atom instead of the quinoline core.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Similar indole core but lacks the quinoline moiety.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is unique due to its combined indole and quinoline cores, which confer distinct chemical and biological properties. This dual-core structure enhances its potential for diverse applications in scientific research and therapeutic development.
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-15-13-24(2,3)27-22-18(15)6-5-7-19(22)23(28)25-11-10-16-14-26-21-9-8-17(29-4)12-20(16)21/h5-9,12-14,26-27H,10-11H2,1-4H3,(H,25,28) |
InChI Key |
HKYYDUZLHNIWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)(C)C |
Origin of Product |
United States |
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